molecular formula C17H21NO B3170092 N-[4-(benzyloxy)benzyl]propan-2-amine CAS No. 940203-28-1

N-[4-(benzyloxy)benzyl]propan-2-amine

Cat. No. B3170092
CAS RN: 940203-28-1
M. Wt: 255.35 g/mol
InChI Key: GJFHHAVVENAMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzyl]propan-2-amine, also known as 4-BMC or Brephedrone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. The substance was first synthesized in 1996 and has since been used in scientific research.

Mechanism of Action

The exact mechanism of action of N-[4-(benzyloxy)benzyl]propan-2-amine is not fully understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of the substance.
Biochemical and Physiological Effects:
The use of this compound has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animals. The substance has been found to have addictive properties and can lead to tolerance and dependence with prolonged use.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)benzyl]propan-2-amine in lab experiments is its similarity to other cathinones, which allows for comparative studies. However, the substance's addictive properties and potential for abuse can make it challenging to use in research. Additionally, the limited knowledge of the substance's long-term effects on the brain and body makes it challenging to draw conclusions from research.

Future Directions

Future research on N-[4-(benzyloxy)benzyl]propan-2-amine could focus on its effects on the brain and body over extended periods of use. Studies could also investigate the substance's effects on different neurotransmitter systems and compare its effects to other stimulants. Additionally, research could explore the potential therapeutic uses of this compound in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its stimulant properties. Its use in scientific research has provided insight into the effects of stimulants on the central nervous system. While the substance has advantages for lab experiments, its addictive properties and potential for abuse make it challenging to use in research. Future research could focus on the substance's long-term effects and potential therapeutic uses.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]propan-2-amine has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been found to have similar effects to other cathinones such as mephedrone and methylone. The substance has been used in animal studies to investigate its effects on behavior, locomotion, and dopamine release.

properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHHAVVENAMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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